molecular formula C24H26ClN3O3 B11300740 N-[2-(4-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide

N-[2-(4-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide

Cat. No.: B11300740
M. Wt: 439.9 g/mol
InChI Key: NIEXGJZEZPDUFQ-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide is a complex organic compound that features a pyrrolidine ring, a chlorophenyl group, an ethoxyphenyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide typically involves multiple steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: This step often involves a nucleophilic substitution reaction where a chlorophenyl halide reacts with a nucleophile.

    Formation of the Oxazole Ring: This can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.

    Coupling of the Ethoxyphenyl Group: This step can be achieved through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate catalysts and conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[2-(4-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide
  • N-[2-(4-bromophenyl)-2-(pyrrolidin-1-yl)ethyl]-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide
  • N-[2-(4-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-5-(4-ethoxyphenyl)-1,2-thiazole-3-carboxamide

Uniqueness

N-[2-(4-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C24H26ClN3O3

Molecular Weight

439.9 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)-2-pyrrolidin-1-ylethyl]-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C24H26ClN3O3/c1-2-30-20-11-7-18(8-12-20)23-15-21(27-31-23)24(29)26-16-22(28-13-3-4-14-28)17-5-9-19(25)10-6-17/h5-12,15,22H,2-4,13-14,16H2,1H3,(H,26,29)

InChI Key

NIEXGJZEZPDUFQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCC(C3=CC=C(C=C3)Cl)N4CCCC4

Origin of Product

United States

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